molecular formula C14H15NO B14631762 2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)- CAS No. 56605-06-2

2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)-

Cat. No.: B14631762
CAS No.: 56605-06-2
M. Wt: 213.27 g/mol
InChI Key: LEHGCEPMNDWJMX-QXMHVHEDSA-N
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Description

2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)- is an organic compound with a complex structure that includes a butenamide backbone, a phenyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-3-phenyl-2-butenamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted butenamides.

Scientific Research Applications

2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the phenyl and propynyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenamide, N-phenyl-
  • 2-Butenamide, N-(4-methoxyphenyl)-3-methyl-
  • 3-Methyl-N-phenyl-2-butenamide

Uniqueness

2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)- is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other butenamides and contributes to its specific applications and potential biological activities.

Properties

CAS No.

56605-06-2

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

(Z)-2-methyl-3-phenyl-N-prop-2-ynylbut-2-enamide

InChI

InChI=1S/C14H15NO/c1-4-10-15-14(16)12(3)11(2)13-8-6-5-7-9-13/h1,5-9H,10H2,2-3H3,(H,15,16)/b12-11-

InChI Key

LEHGCEPMNDWJMX-QXMHVHEDSA-N

Isomeric SMILES

C/C(=C(\C)/C(=O)NCC#C)/C1=CC=CC=C1

Canonical SMILES

CC(=C(C)C(=O)NCC#C)C1=CC=CC=C1

Origin of Product

United States

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